2-Hydroxynaringenin

Description

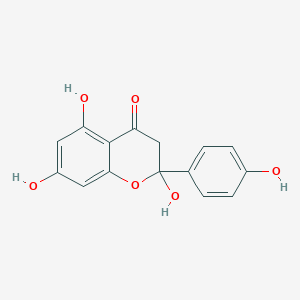

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,5,7-trihydroxy-2-(4-hydroxyphenyl)-3H-chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-9-3-1-8(2-4-9)15(20)7-12(19)14-11(18)5-10(17)6-13(14)21-15/h1-6,16-18,20H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFENYLPEYDNIMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(C=C(C=C2OC1(C3=CC=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401153307 | |

| Record name | 2,3-Dihydro-2,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401153307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58124-18-8 | |

| Record name | 2,3-Dihydro-2,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58124-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-2,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401153307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4',5,7-Tetrahydroxyflavanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040314 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources of 2-Hydroxynaringenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxynaringenin, a flavanone of growing interest in the scientific community, serves as a crucial intermediate in the biosynthesis of various bioactive compounds in plants. Its presence in several traditional medicinal herbs and dietary sources underscores its potential pharmacological significance. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its quantification in various plant matrices, established experimental protocols for its isolation and analysis, and its role in plant biosynthetic pathways.

Natural Sources of this compound

This compound has been identified in a diverse range of plant species. The primary known natural sources include:

-

Berchemia formosana : A species of flowering plant in the buckthorn family, Rhamnaceae.[1][2]

-

Ziziphus jujuba (Jujube): A species of small deciduous tree or shrub in the buckthorn family, cultivated for its fruit.[1]

-

Abies spectabilis (East Himalayan fir): A species of fir native to the Himalayas.[1]

-

Paeoniae Alba (White Peony Root): The dried root of Paeonia lactiflora, a staple in traditional Chinese medicine.[2]

-

Citrus Plants : Various species within the Citrus genus have been reported to contain this compound.[1]

Furthermore, the enzymatic conversion of naringenin to this compound is catalyzed by flavanone 2-hydroxylase (F2H), an enzyme commonly found across the plant kingdom. This suggests that a wide array of plants capable of producing naringenin and expressing F2H are potential sources of this compound.

Quantitative Analysis of this compound in Natural Sources

Quantitative data for this compound in its natural sources is crucial for evaluating their potential for extraction and for understanding its physiological relevance. The available data is summarized in the table below. It is important to note that the concentration of this compound can vary significantly based on the specific cultivar, geographical location, and the developmental stage of the plant part.

| Natural Source | Plant Part | Method of Analysis | Reported Concentration/Yield | Reference |

| Ziziphus jujuba Mill. (Jujube) | Leaves of 66 cultivars | HPLC-UV | Total flavonoids ranged from 2.6–25.1 mg/g dry weight (DW). (Note: This is not specific to this compound but indicates the presence of flavonoids). | [3] |

| Ziziphus jujuba Mill. (Jujube) | Fruit | Not Specified | Total flavonoids: 101.17-132.04 mg/100 g dry matter. (Note: This is not specific to this compound). | [4] |

| Citrus Species | Peel | HPLC | Total flavonoids in various citrus peels range from 2.5 to 5.5 g/100 g dry weight. (Note: This is not specific to this compound). | [5] |

| Paeonia lactiflora (White Peony) | Root | HPLC-UV | Paeoniflorin (a major flavonoid) was found at 73.89 mg/g in ethanol extract and 57.87 mg/g in water extract. (Note: This is not specific to this compound). | [6] |

Further research is required to establish specific quantitative data for this compound in Berchemia formosana and to provide more precise concentrations in the other listed sources.

Experimental Protocols

The isolation and quantification of this compound from plant matrices typically involve extraction followed by chromatographic analysis. Below are detailed methodologies adapted from established protocols for flavonoid analysis.

Protocol 1: Extraction of this compound from Plant Material

This protocol outlines a general procedure for the extraction of flavonoids, including this compound, from dried plant material.

1. Sample Preparation:

- Dry the plant material (e.g., leaves, fruit peel, root) at 40-60°C to a constant weight.

- Grind the dried material into a fine powder using a laboratory mill.

2. Extraction:

- Weigh approximately 1 gram of the powdered plant material into a conical flask.

- Add 20 mL of 80% methanol (or another suitable solvent like 70% ethanol).

- Sonication: Place the flask in an ultrasonic bath for 30 minutes at room temperature.

- Alternatively, perform maceration by shaking the mixture on an orbital shaker for 24 hours at room temperature.

- Centrifuge the mixture at 4000 rpm for 15 minutes.

- Collect the supernatant.

- Repeat the extraction process on the pellet two more times to ensure complete extraction.

- Combine all the supernatants.

3. Concentration:

- Evaporate the solvent from the combined supernatant under reduced pressure using a rotary evaporator at 40°C.

- The resulting crude extract can be dissolved in a known volume of methanol for further analysis.

Protocol 2: Quantification of this compound by HPLC-MS/MS

This protocol provides a framework for the sensitive and selective quantification of this compound using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

1. Chromatographic Conditions:

- Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient Elution:

- 0-2 min: 5% B

- 2-10 min: Linear gradient from 5% to 95% B

- 10-12 min: 95% B

- 12-12.1 min: Linear gradient from 95% to 5% B

- 12.1-15 min: 5% B

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.

- Column Temperature: 40°C.

2. Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), negative mode.

- Multiple Reaction Monitoring (MRM):

- Precursor Ion (Q1): m/z 287.05 (for [M-H]⁻ of this compound).

- Product Ions (Q3): Specific product ions for this compound need to be determined by direct infusion of a standard.

- Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific instrument used to achieve maximum sensitivity.

3. Method Validation:

- The analytical method should be validated according to ICH guidelines, including assessments of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Biosynthetic Pathway of this compound

This compound is a key intermediate in the biosynthesis of C-glycosylflavones in plants. The pathway begins with the general phenylpropanoid pathway, leading to the formation of naringenin.

Caption: Biosynthesis of this compound and C-Glycosylflavones.

As depicted in the diagram, naringenin is converted to this compound by the enzyme flavanone 2-hydroxylase (F2H) . This 2-hydroxylated intermediate is then a substrate for C-glycosyltransferases (CGTs) , which attach a sugar moiety to the flavonoid core, followed by dehydration to form stable C-glycosylflavones.

Biological Activity and Signaling Pathways

While this compound is primarily recognized as a biosynthetic intermediate, research into its direct biological activities is an emerging field. Much of the current understanding of the biological effects of related flavanones is focused on its precursor, naringenin. Naringenin is known to possess a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities, often mediated through the modulation of various signaling pathways such as NF-κB, MAPK, and PI3K/Akt.

The structural similarity of this compound to naringenin suggests that it may also exhibit similar biological activities. The additional hydroxyl group could potentially influence its antioxidant capacity and its interaction with cellular targets. However, specific studies on the direct effects of this compound on cellular signaling pathways are limited and represent a promising area for future research.

Caption: General workflow for extraction and analysis.

Conclusion

This compound is a naturally occurring flavanone with established roles in plant biochemistry and potential for further pharmacological investigation. This guide has summarized the current knowledge on its natural sources, provided foundational protocols for its extraction and quantification, and illustrated its position in plant biosynthetic pathways. The limited availability of quantitative data and the nascent stage of research into its direct biological activities highlight significant opportunities for future studies. For researchers and professionals in drug development, a deeper understanding of this compound's distribution, properties, and mechanisms of action will be instrumental in unlocking its full therapeutic potential.

References

- 1. This compound | C15H12O6 | CID 86311108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. horticulturejournal.usamv.ro [horticulturejournal.usamv.ro]

- 5. Unveiling the Chemistry of Citrus Peel: Insights into Nutraceutical Potential and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]

The Biosynthesis Pathway of 2-Hydroxynaringenin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 2-hydroxynaringenin in plants. This compound is a key flavanone intermediate in the biosynthesis of C-glycosylflavones, a class of secondary metabolites with significant pharmacological interest. This document details the core biosynthetic pathway, the primary enzyme responsible for its synthesis, flavanone 2-hydroxylase (F2H), and the regulatory networks that govern its production, including light, gibberellin, and jasmonate signaling. Detailed experimental protocols for the study of this pathway and its components are provided, along with visual representations of the key pathways and workflows to facilitate a deeper understanding of this important metabolic junction.

Introduction

Flavonoids are a diverse class of plant secondary metabolites that play crucial roles in plant development, defense, and signaling. A subset of these compounds, the C-glycosylflavones, are characterized by a sugar moiety directly attached to the flavonoid skeleton via a carbon-carbon bond. The biosynthesis of these specialized molecules often proceeds through the hydroxylation of a flavanone precursor at the C-2 position, forming a 2-hydroxyflavanone intermediate. This compound, derived from the common flavanone naringenin, is a central intermediate in this pathway in various plant species, including rice (Oryza sativa) and tea (Camellia sinensis).[1][2] The enzyme responsible for this critical hydroxylation step is flavanone 2-hydroxylase (F2H), a cytochrome P450-dependent monooxygenase.[1] Understanding the biosynthesis of this compound and its regulation is paramount for the metabolic engineering of C-glycosylflavone production and the development of novel therapeutic agents.

The Core Biosynthesis Pathway of this compound

The formation of this compound is a pivotal step that channels the general flavonoid pathway towards the production of C-glycosylflavones. The direct precursor to this compound is the flavanone naringenin.

Key Reaction and Enzyme

The central reaction in the biosynthesis of this compound is the hydroxylation of naringenin at the C-2 position. This reaction is catalyzed by the enzyme flavanone 2-hydroxylase (F2H) .

-

Substrate: Naringenin

-

Product: this compound

-

Enzyme: Flavanone 2-hydroxylase (F2H)

-

Enzyme Class: Cytochrome P450 monooxygenase

In rice, the F2H responsible for this conversion has been identified as CYP93G2 .[1] Similarly, in tea, a functional F2H, termed CsF2H , has been characterized.[3] This enzyme utilizes NADPH and molecular oxygen to introduce a hydroxyl group onto the flavanone backbone.[1]

Upstream and Downstream Pathways

The biosynthesis of this compound is integrated within the broader phenylpropanoid and flavonoid pathways.

-

Upstream: The pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to 4-coumaroyl-CoA. Chalcone synthase (CHS) then catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) subsequently isomerizes naringenin chalcone to produce (2S)-naringenin, the direct substrate for F2H.

-

Downstream: this compound serves as a key substrate for C-glucosyltransferases (CGTs). For instance, in rice, OsCGT utilizes 2-hydroxyflavanones for C-glucosylation, leading to the formation of C-glucosyl-2-hydroxyflavanones. These intermediates can then be further modified, for example, by dehydration, to yield C-glycosylflavones like vitexin and isovitexin.[1]

Quantitative Data

While several studies have characterized the activity of flavanone 2-hydroxylase and the presence of its product, this compound, comprehensive quantitative data presented in a tabular format is limited in the available literature.

Enzyme Kinetics

Kinetic parameters such as the Michaelis constant (Km) and maximum reaction velocity (Vmax) for flavanone 2-hydroxylase have been determined in specific studies, but are not consistently reported in a standardized format. These parameters are crucial for understanding the enzyme's affinity for its substrate and its catalytic efficiency. Researchers interested in these specific values are encouraged to consult the primary literature where recombinant F2H enzymes from various plant sources have been characterized.

Table 1: Enzyme Kinetic Parameters for Flavanone 2-Hydroxylase (F2H)

| Enzyme Source | Substrate | Km (µM) | Vmax (units) | Reference |

|---|

| Data not available in a readily comparable tabular format in the reviewed literature. | | | | |

In Planta Concentrations

The concentration of this compound in plant tissues is generally low due to its transient nature as a metabolic intermediate that is rapidly converted to downstream products. Quantitative measurements are challenging and not widely reported.

Table 2: In Planta Concentration of this compound

| Plant Species | Tissue | Concentration (e.g., µg/g fresh weight) | Reference |

|---|

| Data not available in a readily comparable tabular format in the reviewed literature. | | | |

Signaling Pathway Regulation

The biosynthesis of this compound is tightly regulated by a complex network of signaling pathways that respond to both developmental cues and environmental stimuli. These pathways primarily exert their control by modulating the expression of the F2H gene.

Light Signaling

Light is a major environmental factor that influences flavonoid biosynthesis. Different wavelengths of light are perceived by photoreceptors, which in turn activate a signaling cascade that leads to the expression of flavonoid biosynthesis genes, including those upstream of naringenin. While direct regulation of F2H by light signaling components is an area of active research, it is established that light promotes the accumulation of precursors for the entire flavonoid pathway.

References

In Silico Prediction of 2-Hydroxynaringenin Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxynaringenin, a naturally occurring flavonoid, holds significant promise as a lead compound in drug discovery due to its structural similarity to the well-studied and biologically active flavanone, naringenin. While direct experimental data on this compound is limited, in silico predictive models provide a powerful and cost-effective approach to elucidating its potential bioactivities and mechanisms of action. This technical guide outlines a comprehensive in silico workflow for predicting the anticancer, anti-inflammatory, and antioxidant properties of this compound. By leveraging data from its close analogue, naringenin, this document provides predicted bioactivity values, detailed in silico and in vitro experimental protocols, and visualizations of key signaling pathways, offering a foundational resource for future research and development.

Introduction to this compound

This compound is a flavonoid that can be isolated from plants such as Paeoniae Alba and Berchemia formosana.[1] Its chemical structure is closely related to naringenin, differing by the addition of a hydroxyl group. This structural modification can significantly influence its pharmacokinetic and pharmacodynamic properties. Given the broad spectrum of biological activities associated with flavonoids, this compound is a compelling candidate for investigation as a potential therapeutic agent.

Predicted Bioactivities of this compound

Due to the limited availability of direct quantitative bioactivity data for this compound, the following tables summarize the known activities of its close structural analogue, naringenin. These values serve as a predictive baseline for the potential bioactivities of this compound.

Table 1: Predicted Anticancer Activity of this compound (based on Naringenin data)

| Cell Line | Cancer Type | Parameter | Predicted Value (µM) |

| MCF-7/ADR | Breast Cancer | IC50 | 50 (in combination with 0.5 µM daunomycin) |

| A549 | Lung Cancer | EC50 | > 50 |

| U87 | Glioblastoma | EC50 | > 50 |

IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) are measures of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Predicted Anti-inflammatory Activity of this compound (based on Naringenin data)

| Assay | Model | Parameter | Predicted Value |

| Nitric Oxide Production | LPS-stimulated RAW 264.7 macrophages | Inhibition | Significant at various concentrations |

| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Various models | Inhibition | Dose-dependent reduction |

Table 3: Predicted Antioxidant Activity of this compound (based on Naringenin data)

| Assay | Parameter | Predicted Value (µM) |

| DPPH Radical Scavenging | IC50 | 264.44 |

| Hydroxyl Radical Scavenging | IC50 | 251.1 |

| Hydrogen Peroxide Scavenging | IC50 | 358.5 |

| Superoxide Radical Scavenging | IC50 | 360.03 |

In Silico Prediction Workflow

A robust in silico workflow is essential for the initial screening and characterization of a novel compound like this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique can identify potential protein targets for this compound and estimate the strength of the interaction.

Protocol:

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign atomic charges.

-

-

Ligand Preparation:

-

Docking Simulation:

-

Define the binding site on the target protein.

-

Run the docking algorithm using software such as AutoDock Vina.

-

Analyze the resulting docking poses and binding energies. The pose with the lowest binding energy is typically considered the most favorable.

-

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is crucial for evaluating the drug-likeness of a compound. Various online tools and software can predict these properties based on the chemical structure.

Protocol:

-

Input: Submit the chemical structure of this compound (e.g., in SMILES format) to an ADMET prediction server (e.g., SwissADME, pkCSM).

-

Analysis of Key Parameters:

-

Absorption: Predict parameters like human intestinal absorption and Caco-2 permeability.

-

Distribution: Evaluate blood-brain barrier permeability and plasma protein binding.

-

Metabolism: Predict interactions with cytochrome P450 enzymes.

-

Excretion: Estimate clearance and half-life.

-

Toxicity: Assess potential for mutagenicity, carcinogenicity, and hepatotoxicity.

-

Predicted Signaling Pathways

Based on the known activities of naringenin and other flavonoids, this compound is predicted to modulate key signaling pathways involved in cancer, inflammation, and oxidative stress.

PI3K/Akt Signaling Pathway (Anticancer)

The PI3K/Akt pathway is a critical regulator of cell proliferation, survival, and growth. Its dysregulation is a hallmark of many cancers.

NF-κB Signaling Pathway (Anti-inflammatory)

The NF-κB pathway is a central mediator of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes.

Experimental Protocols for In Vitro Validation

Following in silico prediction, in vitro assays are essential to validate the predicted bioactivities.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well plates

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for 24-72 hours. Include a vehicle control (solvent only) and an untreated control.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Anti-inflammatory Activity: Nitric Oxide Scavenging Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete culture medium

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

96-well plates

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate and add 50 µL of Griess Reagent to each well.

-

Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of nitric oxide inhibition relative to the LPS-stimulated control.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.

Materials:

-

This compound

-

DPPH solution in methanol

-

Methanol

-

96-well plates

Protocol:

-

Reaction Mixture: In a 96-well plate, mix various concentrations of this compound with the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Conclusion

This technical guide provides a comprehensive framework for the in silico prediction of this compound's bioactivity. By leveraging data from its well-characterized analogue, naringenin, we have established predictive quantitative data for its anticancer, anti-inflammatory, and antioxidant potential. The detailed in silico and in vitro protocols, along with the visualization of key signaling pathways, offer a robust starting point for researchers and drug development professionals. Experimental validation of these in silico predictions is a critical next step to fully elucidate the therapeutic potential of this compound.

References

The Natural Occurrence and Biological Significance of 2-Hydroxynaringenin in Medicinal Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxynaringenin, a hydroxylated flavanone, is a secondary metabolite found in a variety of medicinal plants. This technical guide provides a comprehensive overview of the current knowledge regarding its natural occurrence, biosynthetic pathway, and potential pharmacological activities. While quantitative data remains limited, this document consolidates available information to support further research and drug development efforts. The guide details experimental protocols for the extraction, isolation, and quantification of this compound and explores its inferred signaling pathways based on the known mechanisms of structurally related flavonoids.

Natural Occurrence of this compound

This compound has been identified in several medicinal plants, suggesting its potential contribution to their therapeutic properties. The reported plant sources include:

-

Paeoniae Alba (White Peony Root)[1]

-

Ziziphus jujuba (Jujube)[2]

-

Abies spectabilis (Himalayan fir)[2]

-

Polygonum orientale [3]

-

Flemingia macrophylla [4]

While the presence of this compound in these plants is documented, comprehensive quantitative analysis of its concentration across different plant tissues and geographical locations is not yet widely available.

Table 1: Quantitative Data on this compound in Medicinal Plants

| Plant Species | Plant Part | Method of Analysis | Concentration of this compound | Reference |

| Abies spectabilis | Not Specified | Not Specified | 990 mg isolated (concentration not specified) | [5] |

| Paeoniae Alba | Root | HPLC-UV | Data Not Available | N/A |

| Berchemia formosana | Stem | HPLC | Data Not Available | N/A |

| Ziziphus jujuba | Fruit | UPLC-MS | Data Not Available | N/A |

| Polygonum orientale | Not Specified | Not Specified | Data Not Available | N/A |

| Flemingia macrophylla | Not Specified | HPLC | Data Not Available | N/A |

Note: The table highlights the current gap in quantitative data for this compound in most of its known plant sources.

Biosynthesis of this compound

This compound is synthesized in plants from the flavanone naringenin through the action of flavanone 2-hydroxylase (F2H), an enzyme belonging to the 2-oxoglutarate-dependent dioxygenase (2-ODD) superfamily.[1][[“]] This hydroxylation step is a key modification in the flavonoid biosynthetic pathway, leading to a more polar compound which may exhibit altered biological activity compared to its precursor.

Caption: Biosynthetic pathway of this compound from Phenylalanine.

Experimental Protocols

The following sections outline detailed methodologies for the extraction, isolation, and quantification of this compound from medicinal plants. These protocols are based on established methods for flavonoid analysis and can be adapted for specific plant matrices.

General Experimental Workflow

Caption: General workflow for the analysis of this compound.

Extraction of Flavonoids from Paeoniae Alba Root

This protocol is adapted from optimized methods for extracting total flavonoids from Paeoniae Alba.[3]

-

Sample Preparation: Air-dry the roots of Paeoniae Alba at room temperature and grind them into a fine powder (80-100 mesh).

-

Solvent Selection: Prepare a 70% (v/v) ethanol-water solution.

-

Extraction Process:

-

Weigh 10 g of the powdered plant material and place it in a flask.

-

Add 200 mL of the 70% ethanol solution (solid-to-liquid ratio of 1:20 g/mL).

-

Perform ultrasonic-assisted extraction for 30 minutes at a controlled temperature (e.g., 50°C).

-

After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue two more times.

-

Combine the supernatants and evaporate the solvent under reduced pressure to obtain the crude extract.

-

Isolation of this compound by Preparative HPLC

This is a general protocol for the isolation of flavonoid compounds.[7][8][9]

-

Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter it through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 preparative column (e.g., 250 x 20 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation of the target compound.

-

Flow Rate: A typical flow rate for a preparative column is in the range of 10-20 mL/min.

-

Detection: UV detection at a wavelength where this compound shows maximum absorbance (e.g., around 280-330 nm).

-

-

Fraction Collection: Collect the fractions corresponding to the peak of this compound based on the retention time determined from analytical HPLC.

-

Post-purification: Evaporate the solvent from the collected fractions to obtain the purified this compound.

Quantification by HPLC-DAD

-

Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol. Prepare a series of standard solutions by serial dilution to construct a calibration curve.

-

Sample Preparation: Accurately weigh the crude extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: An optimized gradient of water (with 0.1% formic acid) and acetonitrile/methanol.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection: Diode Array Detector (DAD) monitoring at the maximum absorbance wavelength of this compound.

-

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system. Identify the peak of this compound in the sample chromatogram by comparing the retention time with the standard. Calculate the concentration of this compound in the sample using the calibration curve.

Structural Elucidation by NMR and LC-MS

-

NMR Spectroscopy: For definitive structural confirmation, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra of the isolated compound should be acquired. The spectral data should be compared with published data for this compound.

-

LC-MS/MS: High-resolution mass spectrometry can be used to determine the exact mass and fragmentation pattern of this compound, further confirming its identity. A UPLC-Q-TOF-MS system can provide accurate mass data.[10]

Inferred Signaling Pathways and Pharmacological Activities

Direct studies on the signaling pathways modulated by this compound are scarce. However, based on the well-documented activities of its parent compound, naringenin, and other hydroxylated flavonoids, we can infer its potential mechanisms of action.

Anti-inflammatory Activity

Flavonoids are known to possess anti-inflammatory properties primarily through the inhibition of the NF-κB and MAPK signaling pathways, and the activation of the Nrf2/HO-1 pathway.[2][11]

Caption: Inferred anti-inflammatory signaling pathways of this compound.

This compound likely inhibits the phosphorylation of key proteins in the MAPK pathway (e.g., ERK, JNK, p38) and prevents the degradation of IκB, thereby blocking the nuclear translocation of NF-κB. This leads to a reduction in the expression of pro-inflammatory mediators such as TNF-α, IL-6, and COX-2. Additionally, it may activate the Nrf2 transcription factor, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[4][12]

Anticancer Activity

The anticancer effects of flavonoids are often attributed to their ability to modulate signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt and MAPK pathways.[13][14]

Caption: Inferred anticancer signaling pathways of this compound.

It is hypothesized that this compound can inhibit the PI3K/Akt pathway, a critical regulator of cell survival, leading to the induction of apoptosis in cancer cells. Furthermore, its modulation of the MAPK pathway can disrupt the signaling that drives uncontrolled cell proliferation. The presence of an additional hydroxyl group may enhance its binding affinity to target proteins within these pathways compared to naringenin.

Conclusion and Future Directions

This compound is a naturally occurring flavonoid with potential therapeutic applications. However, the current body of research is limited, particularly in terms of its quantification in medicinal plants and the direct elucidation of its molecular mechanisms. Future research should focus on:

-

Quantitative Analysis: Developing and applying validated analytical methods to accurately quantify this compound in its various plant sources.

-

Pharmacological Studies: Conducting in-depth in vitro and in vivo studies to confirm its anti-inflammatory, anticancer, and other potential pharmacological activities.

-

Mechanism of Action: Investigating the specific molecular targets and signaling pathways directly modulated by this compound.

-

Bioavailability and Metabolism: Understanding the pharmacokinetic profile of this compound to assess its potential as a therapeutic agent.

This technical guide serves as a foundational resource to stimulate and guide further scientific inquiry into this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Naringenin exerts anticancer effects by inducing tumor cell death and inhibiting angiogenesis in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional diversity of flavonoids in the inhibition of the proinflammatory NF-kappaB, IRF, and Akt signaling pathways in murine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. consensus.app [consensus.app]

- 7. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]

- 10. Cleavage rules of mass spectrometry fragments and rapid identification of chemical components of Radix Paeoniae Alba using UHPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

2-Hydroxynaringenin: A Technical Guide to Its Physical and Chemical Properties

Introduction: 2-Hydroxynaringenin, also known as 2,4',5,7-Tetrahydroxyflavanone, is a flavonoid belonging to the flavanone subclass.[1][2] Flavonoids are a diverse group of polyphenolic compounds widely found in plants, recognized for their potential health benefits, including antioxidant and anti-inflammatory activities.[1][3] this compound has been isolated from various plant sources, including Paeoniae Alba, Berchemia formosana, Ziziphus jujuba, and Abies spectabilis.[3][4] As an intermediate in flavonoid biosynthesis, it is a compound of interest for researchers in natural product chemistry, pharmacology, and drug development.[5]

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its putative biological signaling pathways. It is important to note that while core data exists, some experimental values are not widely reported in the literature; in such cases, data from predictive models or closely related analogs are presented with clear notation.

Physical and Chemical Properties

The fundamental properties of this compound are summarized in the tables below. Much of the publicly available quantitative data is derived from computational predictions, which are valuable for initial characterization and modeling.

Table 1: Core Physical and Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | (2S)-2,5,7-trihydroxy-2-(4-hydroxyphenyl)-3H-chromen-4-one | [4] |

| Synonyms | 2,4',5,7-Tetrahydroxyflavanone | [1][2] |

| Molecular Formula | C₁₅H₁₂O₆ | [4] |

| Molecular Weight | 288.25 g/mol | [4] |

| CAS Number | 58124-18-8 | [1] |

| Appearance | White to off-white solid/powder | MedChemExpress |

| Natural Sources | Paeoniae Alba, Berchemia formosana | [3] |

Table 2: Predicted Physicochemical Data

| Property | Value | Prediction Tool/Source |

| Water Solubility | 0.49 g/L | ALOGPS[2] |

| logP | 1.6 | XLogP3[4] |

| pKa (Strongest Acidic) | 7.86 | ChemAxon[2] |

| pKa (Strongest Basic) | -3.9 | ChemAxon[2] |

| Polar Surface Area | 107 Ų | Cactvs[4] |

| Hydrogen Bond Donors | 4 | Cactvs[4] |

| Hydrogen Bond Acceptors | 6 | Cactvs[4] |

| Rotatable Bonds | 1 | Cactvs[4] |

| Relative Density | 1.613 g/cm³ | Predicted[1] |

| Melting Point | Not Available | - |

| Boiling Point | Not Available | - |

Spectral Characterization

Detailed experimental spectra for this compound are not widely published. However, based on its flavanone structure, the following characteristics can be expected.

-

UV-Vis Spectroscopy: Flavanones typically exhibit two primary absorption bands in the UV-Vis spectrum. For this compound, these would be expected around 280-290 nm (Band II, related to the A-ring) and a shoulder or weaker band around 320-330 nm (Band I, related to the B-ring). The exact λmax would be influenced by the solvent used.[6]

-

NMR Spectroscopy:

-

¹H-NMR: The proton NMR spectrum would show characteristic signals for the flavanone structure. Protons on the A-ring (H-6 and H-8) would appear as doublets in the aromatic region (around 6.0-6.5 ppm). Protons on the B-ring would show a typical AA'BB' system for the para-substituted ring (around 6.8-7.4 ppm). The C3 protons would appear as diastereotopic multiplets (an ABX system) in the aliphatic region (around 2.8-3.2 ppm). The hydroxyl protons would appear as broad singlets, with the C5-OH being significantly downfield-shifted (around 12 ppm) due to intramolecular hydrogen bonding with the C4-carbonyl group.[7]

-

¹³C-NMR: The carbon spectrum would show a characteristic signal for the carbonyl carbon (C-4) around 196 ppm. Signals for the oxygenated aromatic carbons would appear between 158-168 ppm. The C-2 carbon, being a hemiacetal, would be found around 95-100 ppm.

-

-

Mass Spectrometry (MS): The fragmentation of flavanones is well-characterized. Under electrospray ionization (ESI-MS), the molecular ion [M-H]⁻ would be observed at m/z 287 in negative mode or [M+H]⁺ at m/z 289 in positive mode. The primary fragmentation pattern involves a retro-Diels-Alder (RDA) reaction on the C-ring, leading to characteristic product ions. For this compound, key fragments similar to those of naringenin would be expected, particularly a prominent ion at m/z 153, corresponding to the A-ring fragment resulting from the RDA cleavage.[8]

Experimental Protocols

While specific, validated protocols for this compound are scarce, the following sections describe representative methodologies for the extraction, purification, and analysis of flavanones from plant sources. These serve as a starting point for researchers and would require optimization.

Extraction and Isolation from Plant Material

This protocol outlines a general procedure for extracting flavonoids from dried plant material, followed by purification using column chromatography.

1. Extraction (Ultrasound-Assisted Extraction - UAE):

-

Weigh 10-20 g of dried, powdered plant material.[9]

-

Place the material in a beaker and add a solvent such as 80% methanol or ethanol at a 1:10 or 1:20 solid-to-solvent ratio.[9][10]

-

Submerge the beaker in an ultrasonic bath operating at a frequency of approximately 40 kHz.[10]

-

Conduct the extraction for 30-60 minutes at a controlled temperature (e.g., 50°C) to prevent degradation of thermolabile compounds.[9]

-

After extraction, separate the solid residue from the supernatant by filtration (e.g., through Whatman No. 1 filter paper) or centrifugation (e.g., 4000 rpm for 15 minutes).[9]

-

Concentrate the supernatant under reduced pressure using a rotary evaporator to yield the crude extract.

2. Purification (Silica Gel Column Chromatography):

-

Prepare a silica gel column using a suitable non-polar solvent like n-hexane.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.[9]

-

Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the solvent polarity by introducing increasing proportions of a more polar solvent like ethyl acetate, followed by methanol (gradient elution).[9]

-

Collect fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

Combine fractions containing the compound of interest and concentrate them to yield the purified flavonoid. For further purification, size-exclusion chromatography using Sephadex LH-20 with methanol as the eluent is often effective for separating flavonoids.[11]

Purity and Quantitative Analysis (HPLC-DAD)

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is the standard method for assessing the purity and quantifying flavonoids.

Table 3: Representative HPLC-DAD Method for Flavanone Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) |

| Mobile Phase | A: 0.1-0.5% Formic or Phosphoric Acid in WaterB: Acetonitrile or Methanol |

| Elution Mode | Gradient elution is typically used to separate compounds in complex extracts. A representative gradient might be: 0-5 min: 10-30% B5-25 min: 30-70% B25-30 min: 70-10% B |

| Flow Rate | 0.8 - 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 5 - 20 µL |

| Detection | Diode-Array Detector (DAD), monitoring at the λmax of flavanones (~285 nm) and recording full spectra (210-400 nm) for peak identification.[12][13] |

Biological Activity and Putative Signaling Pathways

Direct experimental evidence for the specific signaling pathways modulated by this compound is limited. However, due to its high structural similarity to the extensively studied flavanone naringenin, it is hypothesized to share similar mechanisms of action. The following pathways are well-established targets for naringenin and represent putative targets for this compound.

Antioxidant Activity via Nrf2/ARE Pathway

One of the most recognized effects of flavonoids is their ability to combat oxidative stress. Naringenin is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[14][15] Under normal conditions, Nrf2 is bound in the cytoplasm by Keap1, which targets it for degradation. Oxidative stress or activators like flavonoids can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE), promoting the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1), SOD, and catalase.[14][16]

Anti-inflammatory Activity via NF-κB and MAPK Pathways

Chronic inflammation is implicated in numerous diseases. Naringenin exerts anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway.[12] Inflammatory stimuli (like LPS) typically lead to the phosphorylation and degradation of IκB, releasing NF-κB to enter the nucleus and transcribe pro-inflammatory genes like TNF-α, IL-6, and COX-2. Naringenin can prevent IκB degradation, thereby sequestering NF-κB in the cytoplasm.[12] Additionally, flavonoids can modulate the Mitogen-Activated Protein Kinase (MAPK) pathways (e.g., p38, JNK), which are also critical regulators of the inflammatory response.

Cell Growth and Survival via PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a central regulator of cell survival, proliferation, and apoptosis.[13] In many cancers, this pathway is hyperactivated, promoting uncontrolled cell growth. Naringenin has been shown to inhibit this pathway, often by downregulating the phosphorylation and activation of Akt.[17][] This inhibition can lead to decreased cell proliferation and the induction of apoptosis in cancer cells, making it a pathway of significant interest for drug development. Given its structure, this compound is a plausible candidate for modulating this critical cellular pathway.

References

- 1. This compound | Taiwan Paeonia lactiflora | TargetMol [targetmol.com]

- 2. Showing Compound this compound (FDB020037) - FooDB [foodb.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C15H12O6 | CID 86311108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Frontiers | Tricin Biosynthesis and Bioengineering [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 11. air.unimi.it [air.unimi.it]

- 12. academic.oup.com [academic.oup.com]

- 13. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. e3s-conferences.org [e3s-conferences.org]

- 17. lookchem.com [lookchem.com]

2-Hydroxynaringenin: A Comprehensive Technical Guide on its Discovery, Isolation, and Biochemical Genesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxynaringenin, a flavonoid belonging to the flavanone subclass, has garnered increasing interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the history of its discovery and isolation, its natural sources, biosynthetic pathway, and detailed experimental protocols for its extraction and characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Historical Perspective and Discovery

While the precise historical record of the initial discovery and isolation of this compound is not extensively documented in readily available literature, its identification is intrinsically linked to the broader exploration of flavonoids in various plant species. It has been reported in several botanical sources, including Paeoniae Alba[1], Berchemia formosana[1], Ziziphus jujuba, and Abies spectabilis[2]. The structural elucidation of this compound was made possible through the application of modern spectroscopic techniques, which have been instrumental in characterizing numerous flavonoids.

Natural Occurrence

This compound is a naturally occurring phytochemical found in a variety of plants. Its presence has been confirmed in the following species:

-

Paeoniae Alba (White Peony Root): A traditional Chinese medicinal herb where this compound has been identified as a constituent.[1][3]

-

Berchemia formosana: A plant native to Taiwan from which this compound has been isolated.[1]

-

Ziziphus jujuba (Jujube): The fruit of this plant is known to contain a diverse array of flavonoids, including (2S)-2-hydroxynaringenin.[2]

-

Abies spectabilis (Himalayan Fir): This coniferous tree is another natural source of (2S)-2-hydroxynaringenin.[2]

-

Cudrania tricuspidata (Cudrania Tree): The roots and fruits of this plant are rich in various flavonoids, and while specific isolation of this compound is not explicitly detailed in all studies, the presence of related flavonoid precursors is well-established.

Biosynthesis of this compound

The biosynthesis of this compound proceeds via the well-established phenylpropanoid pathway, which is responsible for the production of a wide array of flavonoids in plants. The immediate precursor to this compound is naringenin. The key enzymatic step in the formation of this compound is the hydroxylation of naringenin at the C-2 position. This reaction is catalyzed by the enzyme flavanone 2-hydroxylase (F2H) , a cytochrome P450-dependent monooxygenase.[4][5][6]

The enzymatic conversion can be summarized as follows:

Naringenin + NADPH + H+ + O2 -> this compound + NADP+ + H2O

This hydroxylation is a critical step in the biosynthesis of certain C-glycosylflavones, where this compound serves as an intermediate.[4][5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C15H12O6 | CID 86311108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Efficacy, Chemical Constituents, and Pharmacological Actions of Radix Paeoniae Rubra and Radix Paeoniae Alba - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a Flavanone 2-Hydroxylase Involved in Flavone C-Glycoside Biosynthesis from Camellia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CYP93G2 Is a Flavanone 2-Hydroxylase Required for C-Glycosylflavone Biosynthesis in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acs.figshare.com [acs.figshare.com]

Methodological & Application

Application Note: Quantification of 2-Hydroxynaringenin using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Hydroxynaringenin, a flavonoid found in various plant species. Due to the limited availability of a standardized validated method for this compound, this protocol is based on established methods for the structurally similar compound, naringenin, and general flavonoid analysis. The described method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing a robust starting point for researchers, scientists, and drug development professionals. This document provides a comprehensive experimental protocol, expected performance characteristics, and a visual workflow to aid in method implementation and validation.

Introduction

This compound is a flavanone, a type of flavonoid, that has been isolated from various plants. As with many flavonoids, there is growing interest in its potential biological activities and its quantification in raw materials and derived products is crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of individual compounds in complex mixtures, making it an ideal choice for the analysis of this compound.[1][2] This application note provides a detailed protocol for the quantification of this compound that can be adapted and validated for specific research needs.

Experimental Protocol

This protocol outlines the necessary steps for the quantification of this compound, from sample preparation to data analysis.

Apparatus and Materials

-

High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][4]

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

Syringe filters (0.45 µm).

-

Ultrasonic bath.

-

Centrifuge.

Reagents and Standards

-

This compound analytical standard (>98% purity).

-

HPLC grade acetonitrile.

-

HPLC grade methanol.

-

Orthophosphoric acid or formic acid, analytical grade.

-

Ultrapure water.

Preparation of Standard Solutions

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate for 10 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from plant material)

-

Extraction: Weigh 1 g of dried and powdered plant material into a flask. Add 20 mL of methanol and sonicate for 30 minutes.[5][6]

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The following chromatographic conditions are proposed as a starting point for method development.

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)[3][4] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-50% B; 20-25 min: 50-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |

| Flow Rate | 1.0 mL/min[4] |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 288 nm (based on naringenin, requires optimization)[7] |

Data Analysis

-

Calibration Curve: Inject the working standard solutions and construct a calibration curve by plotting the peak area against the concentration of this compound.

-

Quantification: Inject the prepared sample solution. The concentration of this compound in the sample can be determined from the calibration curve using the peak area of the analyte.

Data Presentation

The following table summarizes the expected quantitative data for the proposed HPLC method, based on typical values for naringenin and other flavonoids. These parameters must be experimentally determined during method validation.[7][8]

| Parameter | Expected Range | Description |

| Linearity (R²) | > 0.999 | Correlation coefficient of the calibration curve. |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | The lowest concentration of analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |

| Precision (%RSD) | < 2% | Relative Standard Deviation for replicate injections. |

| Accuracy (% Recovery) | 95 - 105% | The closeness of the measured value to the true value. |

Mandatory Visualization

The following diagrams illustrate the proposed experimental workflow and the chemical structure of this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. 2.3. Flavonoids Analysis by Reversed-Phase HPLC [bio-protocol.org]

- 3. phcog.com [phcog.com]

- 4. Development and Validation of Liquid Chromatographic Method for Estimation of Naringin in Nanoformulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development and Validation of Liquid Chromatographic Method for Estimation of Naringin in Nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of 2-Hydroxynaringenin in Plant Extracts using LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantification of 2-Hydroxynaringenin, a flavonoid found in various medicinal plants, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers in natural product chemistry, pharmacology, and drug development. The method demonstrates high selectivity and sensitivity, making it ideal for the accurate quantification of this compound in complex plant matrices.

Introduction

This compound is a flavonoid that has been isolated from plants such as Paeoniae Alba and Berchemia formosana.[1] Like other flavonoids, it is of significant interest to the scientific community due to its potential biological activities. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological studies. This application note presents a validated LC-MS/MS method for the determination of this compound in plant extracts.

Experimental Workflow

The overall experimental workflow for the analysis of this compound in plant extracts is depicted in the following diagram.

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Materials and Reagents

-

This compound analytical standard (purity ≥98%)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Syringe filters (0.22 µm)

Detailed Protocols

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL. These will be used to construct the calibration curve.

Sample Preparation from Plant Material

-

Drying and Grinding: Dry the plant material (e.g., leaves, roots) at 40°C until a constant weight is achieved.[2] Grind the dried material into a fine powder.

-

Extraction:

-

Filtration and Concentration:

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 1 mL of the initial mobile phase composition.

-

LC-MS/MS Analysis

The chromatographic and mass spectrometric parameters are based on established methods for the analysis of the structurally similar flavonoid, naringenin, and should be optimized for your specific instrumentation.[5][6]

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-7 min: 90% B; 7.1-10 min: 10% B |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 kV |

| Gas Temperature | 350°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 45 psi |

MRM Transitions for this compound:

The precursor ion for this compound (C15H12O6) is [M-H]⁻ at m/z 287.05.[7] Product ions for fragmentation need to be determined by infusing a standard solution of this compound. Based on the fragmentation of naringenin (m/z 271.06 -> 151.0), a potential fragmentation for this compound would involve the loss of the B-ring.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound (Quantifier) | 287.05 | To be determined | To be determined |

| This compound (Qualifier) | 287.05 | To be determined | To be determined |

Data Analysis and Quantification

The concentration of this compound in the plant extracts is determined by constructing a calibration curve. Plot the peak area of the this compound standard against its concentration. The concentration in the samples can then be calculated using the linear regression equation derived from the calibration curve.

Quantitative Data Summary

The following table presents hypothetical performance data for the method, which should be validated in your laboratory.

| Parameter | Result |

| Linear Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Recovery | 85 - 110% |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 10% |

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound are still under investigation, flavonoids are known to interact with various cellular signaling cascades. For instance, many flavonoids exhibit antioxidant properties by influencing pathways involving Nrf2 and NF-κB. The diagram below illustrates a generalized signaling pathway that flavonoids are often associated with.

Caption: Generalized antioxidant and anti-inflammatory signaling pathways potentially modulated by flavonoids.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in plant extracts. This application note serves as a comprehensive guide for researchers, enabling accurate and high-throughput analysis of this promising natural compound. The provided protocols can be adapted and validated for routine analysis in various research and industrial settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Multiparametric Protocol for the Detailed Phytochemical and Antioxidant Characterisation of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phcogres.com [phcogres.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. A rapid LC/MS/MS quantitation assay for naringin and its two metabolites in rats plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C15H12O6 | CID 86311108 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Isolation and Purification of 2-Hydroxynaringenin from Paeoniae Alba

For Research Use Only

Abstract

This application note provides a detailed protocol for the isolation and purification of 2-Hydroxynaringenin, a flavonoid compound, from the dried roots of Paeoniae Alba (White Peony Root). The methodology encompasses sample preparation, solvent extraction, and a multi-step chromatographic purification process. This protocol is intended for researchers in natural product chemistry, pharmacology, and drug development who are interested in obtaining this compound for further investigation.

Introduction

Paeoniae Alba, the dried root of Paeonia lactiflora Pall, is a well-known traditional medicinal herb with a rich history of use in treating a variety of ailments. Its therapeutic effects are attributed to a diverse array of chemical constituents, including monoterpene glycosides, tannins, and flavonoids. Among these, this compound is a flavonoid of significant interest due to its potential biological activities. The isolation of pure this compound is essential for in-depth pharmacological studies and for its potential development as a therapeutic agent. This document outlines a comprehensive and reproducible protocol for its extraction and purification.

Materials and Reagents

-

Dried roots of Paeoniae Alba

-

Ethanol (95% and 70%)

-

n-Hexane

-

Ethyl acetate

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (or Phosphoric acid)

-

Deionized water

-

Silica gel (for column chromatography, 200-300 mesh)

-

Sephadex LH-20

-

C18 reversed-phase silica gel (for preparative HPLC)

-

Rotary evaporator

-

Freeze dryer

-

Chromatography columns

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

Analytical HPLC system

-

Mass Spectrometer (MS)

-

Nuclear Magnetic Resonance (NMR) spectrometer

Experimental Workflow

Figure 1: Overall workflow for the isolation of this compound from Paeoniae Alba.

Detailed Experimental Protocol

1. Sample Preparation and Extraction

1.1. Grinding: Take 1 kg of dried Paeoniae Alba roots and grind them into a fine powder (40-60 mesh) using a laboratory mill.

1.2. Extraction:

- Macerate the powdered plant material in 10 L of 70% ethanol at room temperature.

- Perform ultrasonic-assisted extraction for 30 minutes.[1]

- Repeat the extraction process three times.

- Combine the extracts and filter through cheesecloth and then Whatman No. 1 filter paper.

1.3. Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

2. Fractionation by Liquid-Liquid Partitioning

2.1. Degreasing: Suspend the crude extract in deionized water and partition with an equal volume of n-hexane in a separatory funnel. Repeat this step three times to remove lipids and chlorophyll. Discard the n-hexane layers.

2.2. Flavonoid Enrichment: Extract the remaining aqueous layer sequentially with an equal volume of ethyl acetate. Repeat the extraction three times. Combine the ethyl acetate fractions.

2.3. Drying: Concentrate the ethyl acetate fraction to dryness under reduced pressure to yield the flavonoid-rich extract.

3. Chromatographic Purification

3.1. Silica Gel Column Chromatography:

- Pre-treat the flavonoid-rich extract with a small amount of silica gel to create a dry powder.

- Load the sample onto a silica gel column (200-300 mesh) pre-equilibrated with a suitable non-polar solvent (e.g., chloroform or a hexane-ethyl acetate mixture).

- Elute the column with a gradient of increasing polarity, for instance, a chloroform-methanol or hexane-ethyl acetate gradient.

- Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions that show the presence of the target compound.

3.2. Sephadex LH-20 Column Chromatography:

- Dissolve the combined fractions from the silica gel column in methanol.

- Apply the sample to a Sephadex LH-20 column equilibrated with methanol.

- Elute with methanol at a constant flow rate. This step helps in separating compounds based on molecular size and polarity, effectively removing pigments and other impurities.

- Monitor the eluate and collect fractions containing the compound of interest.

3.3. Preparative HPLC:

- Further purify the fractions obtained from the Sephadex LH-20 column using a preparative HPLC system equipped with a C18 column.

- A typical mobile phase could be a gradient of acetonitrile and water, both containing a small percentage of formic or phosphoric acid (e.g., 0.1%) to improve peak shape.[1][2]

- The gradient can be optimized, for example, starting from 10% acetonitrile and increasing to 50% over 40 minutes.

- Monitor the elution at a suitable wavelength (e.g., 230 nm or 280 nm) and collect the peak corresponding to this compound.[1]

4. Purity and Structural Confirmation

4.1. Purity Assessment: The purity of the isolated this compound should be assessed by analytical HPLC. A purity of >98% is generally considered suitable for biological assays.

4.2. Structural Elucidation: Confirm the identity of the isolated compound as this compound using spectroscopic methods such as Mass Spectrometry (for molecular weight determination) and Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) for detailed structural analysis.

Quantitative Data Summary

The following table presents hypothetical but representative data for the isolation of this compound from a 1 kg batch of dried Paeoniae Alba roots.

| Step | Input Mass | Output Mass | Yield (%) | Purity (%) |

| Crude Extraction | 1000 g | 150 g | 15.0 | ~5 |

| Ethyl Acetate Fraction | 150 g | 30 g | 20.0 (from crude) | ~20 |

| Silica Gel Column | 30 g | 5 g | 16.7 (from fraction) | ~60 |

| Sephadex LH-20 Column | 5 g | 800 mg | 16.0 (from silica) | ~85 |

| Preparative HPLC | 800 mg | 150 mg | 18.75 (from Sephadex) | >98 |

| Overall Yield | 1000 g | 150 mg | 0.015 | >98 |

Conclusion

The protocol described in this application note provides a robust and systematic approach for the isolation of high-purity this compound from Paeoniae Alba. This will enable researchers to conduct further studies to explore its pharmacological properties and potential therapeutic applications. The multi-step chromatographic purification is crucial for obtaining a compound of sufficient purity for reliable biological and chemical characterization.

References

- 1. [Quantitative determination and optimun extraction technique of nine compounds of Paeoniae Radix Alba] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Single Standard Substance for the Simultaneous Determination of Eleven Components in the Extract of Paeoniae Radix Alba (Root of Paeonia lactiflora Pall.) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Antioxidant Activity Assays of 2-Hydroxynaringenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxynaringenin is a flavanone, a type of flavonoid, that has garnered interest for its potential health benefits, largely attributed to its antioxidant properties. Like other flavonoids, this compound is believed to exert its antioxidant effects through various mechanisms, including scavenging free radicals and modulating cellular signaling pathways involved in oxidative stress. Assessing the in vitro antioxidant activity of this compound is a critical first step in understanding its therapeutic potential.

These application notes provide detailed protocols for four common in vitro antioxidant activity assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay. Additionally, a summary of the key signaling pathway involved in the antioxidant action of structurally related flavonoids is presented.

Data Presentation: In Vitro Antioxidant Activity of Naringenin (Reference Data)

Table 1: Radical Scavenging Activity of Naringenin

| Assay | Test System | IC50 of Naringenin (µM) | Reference Compound | IC50 of Reference Compound (µM) |

| DPPH | Methanolic Solution | ~5.06 - 46.8[1] | Quercetin | ~4.36[1] |

| ABTS | Aqueous Solution | Varies | Trolox | Varies |

Table 2: Ferric Reducing and Oxygen Radical Absorbance Capacity of Naringenin

| Assay | Measurement Unit | Naringenin Value | Reference Compound | Reference Compound Value |

| FRAP | µmol Fe(II)/µmol | Varies | Trolox | Varies |

| ORAC | µmol Trolox Equivalents/µmol | Varies | Trolox | 1.0 |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow.[2][3]

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or other suitable solvent)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Preparation of Test Compound: Prepare a stock solution of this compound in methanol. From this, create a series of dilutions to obtain a range of concentrations to be tested.

-

Assay:

-

To a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of this compound solution or the positive control to the wells.

-

For the blank, add 100 µL of methanol.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: